Poldine

Anticholinergic Gastric Acid Secretion Peptic Ulcer

Poldine (CAS 596-50-9) is a quaternary ammonium antimuscarinic offering critical advantages over tertiary amines like atropine. Its permanent cationic charge restricts CNS penetration, eliminating central side effects in behavioral studies and isolating peripheral muscarinic receptor function. Unlike glycopyrrolate, poldine demonstrates differential potency on gastric motility vs. secretion, enabling precise dissection of cholinergic pathways. Its established iontophoretic delivery profile makes it a reference compound for transdermal anticholinergic formulation development. Available as the methylsulfate salt (BP Reference Standard) with verified purity ≥98%, supplied in research quantities for experimental and analytical applications.

Molecular Formula C21H26NO3+
Molecular Weight 340.4 g/mol
CAS No. 596-50-9
Cat. No. B1197959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoldine
CAS596-50-9
Synonymspoldine
Molecular FormulaC21H26NO3+
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C
InChIInChI=1S/C21H26NO3/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,9,14-16H2,1-2H3/q+1
InChIKeyCQRKVVAGMJJJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poldine (CAS 596-50-9): Procurement Considerations for This Synthetic Antimuscarinic Quaternary Ammonium Compound


Poldine (CAS 596-50-9) is a synthetic quaternary ammonium antimuscarinic agent, structurally distinct from tertiary amine alkaloids like atropine [1]. It functions as a competitive antagonist at peripheral muscarinic acetylcholine receptors, thereby reducing gastrointestinal motility and secretory activity [2]. As a quaternary ammonium compound, it exhibits limited ability to cross the blood-brain barrier, which influences its side-effect profile [3]. Clinically, it has been primarily investigated for reducing gastric acid secretion in peptic ulcer disease [4] and has been utilized in iontophoresis for the treatment of hyperhidrosis [5].

Why Poldine Cannot Be Interchanged with Other Anticholinergics: Evidence of Pharmacological Nuance


Poldine cannot be substituted with other anticholinergics, such as atropine or glycopyrrolate, due to its distinct pharmacological profile. Unlike atropine, a tertiary amine that readily crosses the blood-brain barrier, poldine's quaternary ammonium structure limits central nervous system penetration, reducing the risk of central side effects like sedation or cognitive impairment [1]. Furthermore, its efficacy in reducing gastric acid secretion differs quantitatively from other synthetic anticholinergics like glycopyrrolate, as demonstrated in direct comparative studies [2]. This means that a change in compound could significantly alter the therapeutic balance between desired peripheral effects and unwanted systemic or central adverse events.

Poldine's Quantitative Differentiators: Head-to-Head Data vs. Key Comparators


Poldine vs. Glycopyrrolate: Differential Efficacy in Inhibiting Basal Gastric Acid Secretion

In a clinical study on patients with peptic ulcer, poldine achieved a 51% reduction in basal gastric acid secretion, compared to a 67% reduction for glycopyrrolate, highlighting a quantitative difference in antisecretory potency between these two synthetic anticholinergics [1]. The study also assessed the effect of 1-hyoscyamine (72% reduction).

Anticholinergic Gastric Acid Secretion Peptic Ulcer

Poldine's Action on Histamine-Stimulated Acid Secretion: A Distinct Profile vs. Atropine and Propantheline

In an animal model, poldine, at a dose that reduced vagally stimulated gastric contractions by 75%, did not significantly inhibit histamine-stimulated acid secretion. In contrast, propantheline at a similarly effective motility-inhibiting dose caused a slight, transient inhibition of acid secretion [1]. Atropine, even at twice the dose required to inhibit motility by 75%, had no effect on histamine-stimulated acid secretion. This suggests a dissociation between motility and secretory inhibition among anticholinergics.

Gastric Secretion Pharmacodynamics Muscarinic Antagonist

Central Nervous System Penetration: Structural Basis for Reduced CNS Effects Compared to Atropine

Poldine is a quaternary ammonium compound, a structural feature that inherently limits its ability to cross the blood-brain barrier, thereby reducing the risk of central nervous system side effects such as sedation or cognitive impairment [1]. This is in direct contrast to tertiary amine anticholinergics like atropine, which readily penetrate the CNS [2]. While direct quantitative CNS penetration data for poldine is sparse, this is a well-established class-level inference for quaternary ammonium antimuscarinics.

Pharmacokinetics Blood-Brain Barrier Quaternary Ammonium

Long-Term Clinical Outcome in Peptic Ulcer: A 5-Year Double-Blind Study

A double-blind study followed patients with peptic ulceration for over five years to assess the long-term impact of poldine treatment. While the study was unable to show that poldine significantly altered the course of the disease, it did observe that acid secretion was reduced for many months after the drug was withdrawn [1]. This finding suggests a potential carry-over effect on gastric physiology beyond the period of active treatment.

Clinical Trial Long-Term Efficacy Peptic Ulcer

Poldine in Iontophoresis: An Alternative Topical Delivery Route with Systemic Sparing

Poldine methosulphate has been successfully administered via iontophoresis for the treatment of palmar and plantar hyperhidrosis, offering a localized effect with minimal systemic absorption [1]. This route of administration is not typically described for other anticholinergics like glycopyrrolate or atropine in the same context, although iontophoresis of glycopyrrolate has been explored. The use of a 0.5% poldine methosulphate solution was found to be simple and reasonably effective for long-term management of hyperhidrosis [2].

Iontophoresis Topical Delivery Hyperhidrosis

Poldine as an Adjunct to Cimetidine: Augmented Inhibition of Nocturnal Gastric Secretion

While cimetidine, an H2-receptor antagonist, effectively inhibits nocturnal gastric acid secretion, it only slightly inhibits nocturnal pepsin secretion. The addition of poldine, an anticholinergic, to cimetidine therapy augmented the inhibition of both nocturnal acid and pepsin secretion in patients with duodenal ulcer [1]. This demonstrates a synergistic effect when combining an antimuscarinic with an H2-antagonist, a profile not established for all anticholinergics.

Drug Combination Nocturnal Secretion Peptic Ulcer

Poldine in Practice: Evidence-Backed Research and Formulation Scenarios


Comparative Pharmacology Studies: Dissecting Muscarinic Effects on Gastric Function

Poldine is ideally suited for experimental models aimed at understanding the differential control of gastric motility versus secretion. As shown in head-to-head studies with atropine and propantheline [1], poldine can inhibit motility at doses that do not affect histamine-stimulated acid secretion, making it a precise tool for isolating cholinergic pathways. This specificity is valuable for basic research and for screening novel compounds targeting distinct aspects of gastric physiology.

Niche Formulation Development: Iontophoretic Delivery Systems

The demonstrated efficacy of poldine methosulphate in iontophoresis for hyperhidrosis [2] positions it as a key reference compound for developing transdermal or topical anticholinergic formulations. Its physicochemical properties that enable iontophoretic transport could be leveraged in new drug delivery systems for localized treatment of sweat gland disorders or other conditions requiring peripheral antimuscarinic action with minimal systemic exposure.

In Vivo Studies Requiring Peripheral Anticholinergic Action with Minimal CNS Confounds

For researchers conducting in vivo experiments where sedation or cognitive impairment could confound results, poldine's quaternary ammonium structure offers a distinct advantage over tertiary amine anticholinergics like atropine [3]. By limiting CNS penetration, poldine allows for a more isolated study of peripheral muscarinic receptor blockade, making it a superior choice for behavioral studies or for evaluating peripheral organ function without central side effects.

Investigation of Prolonged Pharmacodynamic Effects on Gastric Secretion

The long-term clinical observation that acid secretion remained reduced for months after poldine withdrawal [4] suggests a persistent pharmacodynamic effect that warrants further investigation. This unique property could be of interest in studies exploring drug-induced changes in gastric mucosal function or in the design of extended-release formulations where a prolonged biological effect is desired even after drug clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Poldine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.